molecular formula C9H11ClN2O B13458431 3-(3-chlorophenyl)-N'-hydroxypropanimidamide

3-(3-chlorophenyl)-N'-hydroxypropanimidamide

Cat. No.: B13458431
M. Wt: 198.65 g/mol
InChI Key: UOYXMXVUAODHCN-UHFFFAOYSA-N
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Description

3-(3-chlorophenyl)-N’-hydroxypropanimidamide is an organic compound that features a chlorinated phenyl ring and a hydroxypropanimidamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-chlorophenyl)-N’-hydroxypropanimidamide typically involves the reaction of 3-chlorobenzaldehyde with hydroxylamine to form the corresponding oxime. This intermediate is then subjected to a Beckmann rearrangement to yield the desired compound. The reaction conditions often include the use of acidic catalysts and controlled temperatures to ensure the successful conversion of intermediates.

Industrial Production Methods

Industrial production of 3-(3-chlorophenyl)-N’-hydroxypropanimidamide may involve large-scale synthesis using similar reaction pathways as in laboratory settings. The process is optimized for higher yields and purity, often incorporating advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

3-(3-chlorophenyl)-N’-hydroxypropanimidamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into amines or other reduced forms.

    Substitution: The chlorinated phenyl ring allows for nucleophilic substitution reactions, where the chlorine atom can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.

    Substitution: Nucleophiles like sodium methoxide and potassium cyanide are employed under basic conditions.

Major Products Formed

The major products formed from these reactions include various substituted derivatives, amines, and oxides, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

3-(3-chlorophenyl)-N’-hydroxypropanimidamide has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-(3-chlorophenyl)-N’-hydroxypropanimidamide involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Similar Compounds

    3-chloromethcathinone: A synthetic cathinone with similar structural features.

    Metaphedrone (3-MMC): Another cathinone derivative with comparable properties.

    Clephedrone (4-CMC): A related compound with a different substitution pattern on the phenyl ring.

Uniqueness

3-(3-chlorophenyl)-N’-hydroxypropanimidamide is unique due to its specific substitution pattern and functional groups, which confer distinct chemical and biological properties compared to other similar compounds.

Properties

Molecular Formula

C9H11ClN2O

Molecular Weight

198.65 g/mol

IUPAC Name

3-(3-chlorophenyl)-N'-hydroxypropanimidamide

InChI

InChI=1S/C9H11ClN2O/c10-8-3-1-2-7(6-8)4-5-9(11)12-13/h1-3,6,13H,4-5H2,(H2,11,12)

InChI Key

UOYXMXVUAODHCN-UHFFFAOYSA-N

Isomeric SMILES

C1=CC(=CC(=C1)Cl)CC/C(=N/O)/N

Canonical SMILES

C1=CC(=CC(=C1)Cl)CCC(=NO)N

Origin of Product

United States

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